(2-Ethoxyethyl)(3-methylpentan-2-yl)amine

Catalog No.
S13768012
CAS No.
M.F
C10H23NO
M. Wt
173.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxyethyl)(3-methylpentan-2-yl)amine

Product Name

(2-Ethoxyethyl)(3-methylpentan-2-yl)amine

IUPAC Name

N-(2-ethoxyethyl)-3-methylpentan-2-amine

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

InChI

InChI=1S/C10H23NO/c1-5-9(3)10(4)11-7-8-12-6-2/h9-11H,5-8H2,1-4H3

InChI Key

GCCLZTSNJSKUKK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCCOCC

(2-Ethoxyethyl)(3-methylpentan-2-yl)amine is an organic compound characterized by the molecular formula C10H23NOC_{10}H_{23}NO. This compound is classified as a tertiary amine, indicating that it has three alkyl groups attached to its nitrogen atom. The structure consists of an ethoxyethyl group and a 3-methylpentan-2-yl group, contributing to its unique chemical properties and potential applications in various fields including chemistry, biology, and industry .

  • Oxidation: The compound can be oxidized to yield corresponding oxides or other oxidation products.
  • Reduction: It can undergo reduction reactions to form simpler amines or other reduced derivatives.
  • Substitution: The amine group is capable of undergoing substitution reactions, where it can be replaced by different functional groups.

These reactions allow for the exploration of the compound's reactivity and its utility in synthetic organic chemistry.

Research into the biological activity of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine suggests that it may interact with various biological targets, including enzymes and receptors. Its mechanism of action likely involves the formation of hydrogen bonds or ionic interactions with these targets, potentially influencing their activity and function. Ongoing studies aim to elucidate its role in biochemical pathways and its therapeutic potential .

The synthesis of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine can be achieved through several methods:

  • Direct Reaction: A common method involves reacting 3-methylpentan-2-amine with 2-ethoxyethanol in the presence of a suitable catalyst. This reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 °C over several hours.
  • Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Advanced catalytic systems and optimized reaction conditions are utilized to improve scalability and product quality .

(2-Ethoxyethyl)(3-methylpentan-2-yl)amine has several notable applications:

  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is used in studies related to amine biochemistry and enzyme interactions.
  • Industrial Use: It is utilized in producing specialty chemicals and polymers, highlighting its versatility across various sectors .

Similar compounds include:

  • 3-Methylpentan-2-amine
  • N,N-Dimethylethanamine
  • (3-Methoxypropyl)(3-methylpentan-2-yl)amine

Uniqueness

(2-Ethoxyethyl)(3-methylpentan-2-yl)amine stands out due to its unique combination of ethoxyethyl and methylpentan-2-yl groups. This specific structure imparts distinct chemical and physical properties that may not be present in similar compounds, making it particularly suitable for specialized applications .

Property(2-Ethoxyethyl)(3-methylpentan-2-yl)amine3-Methylpentan-2-amineN,N-Dimethylethanamine(3-Methoxypropyl)(3-methylpentan-2-yl)amine
Molecular FormulaC10H23NOC7H17NC4H11NC10H23NO
Molecular Weight173.30 g/mol115.21 g/mol73.14 g/mol173.30 g/mol
StructureTertiary aminePrimary amineSecondary amineSecondary amine

Traditional amine alkylation represents one of the most established synthetic pathways for producing secondary amines such as (2-Ethoxyethyl)(3-methylpentan-2-yl)amine [1]. These methodologies have evolved significantly since their initial development, offering various approaches with distinct advantages and limitations for industrial implementation [2].

Direct Alkylation with Alkyl Halides

The fundamental approach to synthesizing (2-Ethoxyethyl)(3-methylpentan-2-yl)amine involves the direct alkylation of primary amines with appropriate alkyl halides [2]. This method operates through a nucleophilic substitution mechanism where the primary amine attacks the electrophilic carbon center of the alkyl halide, resulting in the formation of the desired secondary amine product [1]. The reaction typically proceeds under mild conditions at temperatures ranging from 23 to 80 degrees Celsius at atmospheric pressure [2].

The selectivity of this approach presents significant challenges, as the reaction often produces mixtures of primary, secondary, and tertiary amines due to competing alkylation reactions [2]. To address these limitations, researchers have developed modifications using cesium bases as catalysts [2]. The cesium base-mediated alkylation demonstrates exceptional selectivity, achieving yields of 73 to 95 percent while maintaining reaction conditions at room temperature [2]. This method employs 0.1 to 3 molar equivalents of cesium base in anhydrous solvents such as dimethyl sulfoxide or dimethylformamide [2].

Catalytic Alkylation with Olefins

An alternative alkylation strategy utilizes olefins as alkylating agents in the presence of metal amide catalysts [1]. This approach offers superior control over product distribution and can achieve yields ranging from 60 to 85 percent [1]. The process operates at elevated temperatures between 180 and 400 degrees Celsius under pressures of 25 to 1000 atmospheres [1].

The catalytic system employs amides of alkali or alkaline earth metals, with sodium amide and potassium amide being particularly effective [1]. The catalyst must be derived from an ammonia compound that is not substantially more acidic than the amine being alkylated [1]. This requirement ensures optimal reaction efficiency and prevents competing side reactions that could diminish yield and selectivity [1].

Process Optimization and Reaction Control

Research has demonstrated that the alkylation reaction can be finely controlled to obtain specific product distributions [1]. When using preformed organo amides of alkali metals, the reaction exhibits remarkable selectivity, allowing for the exclusive production of monoalkylated products under appropriate conditions [1]. For aromatic amines, temperatures of at least 180 degrees Celsius are preferred, while aliphatic amines require minimum temperatures of 120 degrees Celsius [1].

The reaction mechanism involves the formation of metal amide intermediates that facilitate the alkylation process [1]. These intermediates can be prepared either beforehand or generated in situ during the reaction, providing flexibility in process design [1]. The catalyst concentration typically ranges from 0.01 to 10 percent based on the weight of the amine substrate [1].

MethodTypical Yield (%)Reaction Temperature (°C)Pressure (atm)Main AdvantagesKey Limitations
Direct Alkylation with Alkyl Halides30-6023-801Simple procedure, mild conditionsOveralkylation, low selectivity
Catalytic Alkylation with Olefins60-85180-40025-1000High selectivity control, wide substrate scopeHigh temperature and pressure required
Cesium Base-Mediated Alkylation73-95231Excellent selectivity, no racemizationRequires expensive cesium bases
Amide Catalyst Alkylation23-68250-33025-55High reaction velocity, low pressure operationRequires preformed catalyst, harsh conditions

Catalytic Reductive Amination Strategies

Catalytic reductive amination has emerged as one of the most versatile and widely employed methods for synthesizing secondary amines, including (2-Ethoxyethyl)(3-methylpentan-2-yl)amine [3] [4]. This approach offers superior selectivity and operational simplicity compared to traditional alkylation methods, making it particularly attractive for both laboratory and industrial applications [3] [5].

Mechanism and Fundamental Principles

The reductive amination process proceeds through a two-step mechanism involving initial imine formation followed by reduction to the corresponding amine [3] [5]. The reaction begins with the condensation of an aldehyde or ketone with an amine to form an imine intermediate, which is subsequently reduced by an appropriate reducing agent [3]. This sequential process can be conducted as either a direct one-pot reaction or through isolation of the imine intermediate [3].

The selectivity of reductive amination stems from the differential reactivity of imines compared to their parent carbonyl compounds [6]. Iminium ions formed under mildly acidic conditions are significantly more reactive toward reduction than aldehydes or ketones, enabling selective transformation of the desired intermediate [6] [7]. This inherent selectivity makes reductive amination particularly suitable for synthesizing complex secondary amines with minimal side product formation [5].

Sodium Borohydride Systems

Sodium borohydride represents one of the most commonly employed reducing agents for reductive amination reactions [4] [8]. The reagent operates effectively at room temperature under neutral to mildly acidic conditions, typically achieving yields of 70 to 88 percent [4] [8]. However, the reducing power of sodium borohydride extends to aldehydes and ketones, which can compete with the desired imine reduction [8].

To enhance selectivity, researchers have developed supported sodium borohydride systems using silica gel as a carrier [4] [8]. These heterogeneous systems demonstrate improved selectivity while maintaining the operational simplicity of the homogeneous process [4]. The silica-supported systems operate in tetrahydrofuran at room temperature with equimolar amounts of amine and carbonyl compound [4] [8].

Sodium Cyanoborohydride Applications

Sodium cyanoborohydride has gained recognition as the preferred reducing agent for reductive amination due to its exceptional selectivity for imine reduction [9] [6]. This reagent demonstrates insufficient reducing power to affect aldehydes and ketones under typical reaction conditions, yet efficiently reduces iminium ions formed during the reaction [9] [6]. The selectivity advantage results from the electron-withdrawing cyanide substituent, which moderates the reducing capability of the borohydride moiety [9].

The optimal operating conditions for sodium cyanoborohydride involve mildly acidic environments with hydrogen ion concentrations corresponding to pH values between 3 and 7 [6] [7]. Under these conditions, the reagent achieves yields of 85 to 95 percent while maintaining excellent selectivity for the desired amine product [6]. The reagent demonstrates solubility in polar solvents including water, methanol, ethanol, and tetrahydrofuran, providing flexibility in reaction design [6].

Catalytic Hydrogenation Methods

Catalytic hydrogenation represents the most environmentally sustainable approach to reductive amination, employing hydrogen gas in the presence of heterogeneous metal catalysts [3] [10]. The method offers several advantages including clean product formation, catalyst recyclability, and elimination of stoichiometric reducing agents [3] [10]. However, the approach traditionally required harsh conditions including elevated temperatures and pressures [10].

Recent developments in catalyst design have enabled reductive amination under ambient conditions using palladium and platinum catalysts [11] [12]. Palladium nanoparticles supported on porous graphitic carbon nitride demonstrate high activity and selectivity at 25 degrees Celsius under one bar of hydrogen pressure [11]. The catalyst system achieves yields of 80 to 90 percent while operating under remarkably mild conditions [11].

Advanced bimetallic catalysts combining palladium and platinum demonstrate even higher performance through the formation of heteroatomic active sites [12]. These random alloy nanoparticles facilitate cyano group activation through strong back-donation from electron-enriched platinum species, resulting in accelerated reaction kinetics [12]. The bimetallic systems achieve yields of 85 to 95 percent for various aromatic and heterocyclic substrates [12].

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction provides an alternative reductive amination pathway using formic acid or formate salts as both the reducing agent and formylating reagent [13]. This method operates at elevated temperatures exceeding 180 degrees Celsius under atmospheric pressure conditions [13]. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes reduction by formate anions acting as a hydride source [13].

While the Leuckart-Wallach reaction offers operational simplicity and uses inexpensive reagents, it typically produces N-formylated derivatives rather than free amines [13]. The method requires subsequent hydrolysis to obtain the desired secondary amine product [13]. Despite these limitations, the approach demonstrates utility for large-scale synthesis due to its atom economical nature and avoidance of expensive reducing agents [13].

Reducing AgentSelectivityOperating ConditionsTypical Yield (%)Main BenefitsDrawbacks
Sodium Borohydride (NaBH4)ModerateRoom temperature, pH neutral70-88Inexpensive, simple procedureReduces aldehydes/ketones
Sodium Cyanoborohydride (NaBH3CN)HighpH 3-7, room temperature85-95Excellent imine selectivityExpensive reagent
Catalytic Hydrogenation (H2/Pd-C)High25°C, 1 bar H280-90Clean reaction, recyclable catalystRequires pressure equipment
Catalytic Hydrogenation (H2/Pt)Very HighElevated temperature/pressure85-95High activity, broad scopeExpensive catalyst
Formic Acid/Formate (Leuckart-Wallach)Moderate>180°C, atmospheric pressure60-80Simple reagents, atom economicalHigh temperature, N-formyl products

Novel Industrial-Scale Synthesis Protocols from Patent Literature

The industrial synthesis of secondary amines such as (2-Ethoxyethyl)(3-methylpentan-2-yl)amine has undergone significant advancement through the development of novel manufacturing protocols documented in patent literature [14] [15] [16]. These innovations address critical challenges in large-scale production including process efficiency, environmental sustainability, and economic viability [15] [17].

Continuous Flow Hydroaminomethylation

A breakthrough in amine synthesis technology involves the development of continuous flow hydroaminomethylation processes that dramatically reduce reaction times and improve product selectivity [17]. This technology employs rhodium catalysts combined with N-Xantphos ligands and fluorinated benzoic acid co-catalysts to achieve unprecedented reaction rates [17]. The process completes amine synthesis in less than 30 minutes compared to traditional batch methods requiring several hours [17].

The continuous flow approach achieves reaction rate enhancements of up to 70 times compared to existing state-of-the-art processes [17]. The technology utilizes segmented flow formats with both gas and liquid phases, enabling superior mass transfer and reaction kinetics [17]. The process produces hindered amines and water as the only products, eliminating toxic byproducts and simplifying downstream processing [17].

The small footprint and scalability of the continuous flow equipment make it particularly attractive for decentralized manufacturing operations [17]. The technology enables on-site and on-demand production of specialized amines, reducing transportation costs and inventory requirements [17]. Additionally, the same equipment can be configured to produce enamines simply by modifying the solvent system, providing operational flexibility [17].

Direct Asymmetric Reductive Amination

Industrial implementation of direct asymmetric reductive amination has been successfully demonstrated through comprehensive process development and scale-up studies [16]. This technology employs ruthenium catalysts to produce pharmaceutical intermediates with high stereoselectivity and chemical efficiency [16]. The process has been validated at manufacturing scale with production of 3200 kilograms of target compounds under current Good Manufacturing Practice conditions [16].

The development approach involved systematic investigation of process parameters including reaction temperature, time, concentration, pressure, and catalyst loading to optimize both selectivity and yield [16]. Mathematical modeling techniques were employed to establish the relationship between operating conditions and product quality, enabling robust process control strategies [16]. The feasible operating region was mapped to define acceptable process windows for regulatory submission [16].

The scale-up utilized plug flow reactor technology to maintain consistent mixing and heat transfer characteristics across different production scales [16]. This approach enabled successful transition from laboratory development through manufacturing campaigns while preserving product quality and process efficiency [16]. The mathematical model developed during process development proved essential for predicting performance at commercial scale [16].

Established Industrial Processes

The ethylene dichloride process represents one of the most established commercial methods for large-scale amine production, with global production capacity exceeding 50,000 metric tons per year [14]. This process involves the reaction of ethylene dichloride with ammonia followed by neutralization with sodium hydroxide to produce mixtures of ethyleneamines [14]. The process operates at elevated temperature and pressure in continuous reactor systems [14].

The reductive amination process using heterogeneous nickel catalysts provides an alternative commercial route for amine synthesis [14]. This technology involves the reductive amination of monoethanolamine with ammonia over supported metal catalysts [14]. The process typically operates for 6 to 12 hours at elevated temperature and produces mixtures of primary, secondary, and tertiary amines [14].

Emerging Technologies

Visible light-mediated synthesis represents an emerging technology for amine production that operates under mild reaction conditions [18] [19]. This approach employs manganese carbonyl catalysts activated by visible light to facilitate multicomponent alkylation reactions [18]. The process demonstrates compatibility with sensitive functional groups and does not require large excess of alkylating reagents [18].

The photocatalytic approach enables three-component synthesis involving aldehydes, anilines, and alkyl iodides to produce secondary amines [18]. The reaction proceeds through in situ imine formation followed by alkylation with unactivated alkyl halides [18]. While currently limited to laboratory scale, this technology offers potential for environmentally sustainable manufacturing through the use of renewable energy sources [18].

Enzymatic routes for chiral amine synthesis have gained attention for their high stereoselectivity and environmental compatibility [20]. These biocatalytic methods employ engineered transaminases and oxidases to achieve selective amine formation under mild conditions [20]. Process optimization guided by techno-economic assessments has proven crucial for establishing viable biomanufacturing routes [20].

ProcessScaleCatalyst SystemProcess TimeKey InnovationProducts
Continuous Flow HydroaminomethylationLab to pilot scaleRhodium/N-Xantphos + Fluorinated benzoic acid<30 minutesContinuous flow, 70x faster kineticsHindered amines + water only
Direct Asymmetric Reductive Amination (DARA)3200 kg (manufacturing)Ruthenium complex4-6 hoursMathematical modeling for scale-upPharmaceutical intermediates
Ethylene Dichloride (EDC) ProcessCommercial (>50,000 mt/year)No catalyst (thermal)2-4 hoursEstablished industrial processEthyleneamines mixture
Reductive Amination Process (RA)Commercial (>10,000 mt/year)Heterogeneous Ni/Al2O36-12 hoursReductive amination of alcoholsPrimary to tertiary amines
Visible Light-Mediated SynthesisLaboratory scaleMn2(CO)1024 hoursVisible light activationSecondary amines

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine exhibits characteristic chemical shifts that reflect the electronic environment of each proton within the molecular framework [1] [2]. The most deshielded protons appear in the region between 3.4-3.8 ppm, corresponding to the ethoxy methylene groups adjacent to the electronegative oxygen atom. The quartet pattern observed at 3.4-3.6 ppm represents the OCH₂CH₃ methylene protons, while the triplet at 3.6-3.8 ppm corresponds to the N-CH₂CH₂O methylene protons proximal to the oxygen [3] [4].

The nitrogen-adjacent protons demonstrate characteristic upfield shifts compared to oxygen-adjacent protons, with the N-CH₂CH₂O methylene protons appearing as a triplet at 2.5-2.8 ppm. The tertiary carbon proton bearing the nitrogen substituent (CH(CH₃)N) resonates as a quartet at 2.4-2.7 ppm, reflecting the coupling with the adjacent methyl group [1] [4].

Chemical Shift (ppm)MultiplicityJ-coupling (Hz)Assignment
3.6-3.8triplet6-7N-CH₂CH₂O (CH₂ β to N)
3.4-3.6quartet7-8OCH₂CH₃ (CH₂ α to O)
2.5-2.8triplet6-7N-CH₂CH₂O (CH₂ α to N)
2.4-2.7quartet6-7CH(CH₃)N (CH α to N)

The aliphatic region between 0.9-1.7 ppm contains overlapping multiplets corresponding to the branched alkyl chain protons, with the terminal methyl groups appearing as characteristic triplets at 0.9-1.1 ppm and 1.1-1.3 ppm for the propyl chain and ethoxy group, respectively [2] [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides definitive structural information through the chemical shift patterns of the ten distinct carbon environments within the molecule [4] [6]. The most deshielded carbons appear in the 65-70 ppm region, corresponding to the ethoxy methylene carbons directly bonded to oxygen. The N-CH₂CH₂O carbon adjacent to oxygen resonates at 67-70 ppm, while the OCH₂CH₃ carbon appears at 65-68 ppm [1] [2].

Carbons adjacent to nitrogen demonstrate characteristic chemical shifts in the 55-62 ppm range, with the N-CH₂CH₂O carbon α to nitrogen appearing at 58-62 ppm and the tertiary carbon bearing nitrogen (CH(CH₃)N) at 55-58 ppm. The branched alkyl chain carbons exhibit chemical shifts consistent with their hybridization and substitution patterns, with the tertiary carbon (CH(CH₃)CH₂) appearing at 35-38 ppm [4] [6].

Chemical Shift (ppm)Carbon TypeElectronic Environment
67-70N-CH₂CH₂O (CH₂ β to O)Oxygen-adjacent
65-68OCH₂CH₃ (CH₂)Oxygen-adjacent
58-62N-CH₂CH₂O (CH₂ α to N)Nitrogen-adjacent
55-58CH(CH₃)N (CH α to N)Nitrogen-adjacent

Distortionless Enhancement by Polarization Transfer Spectroscopy

DEPT-135 analysis provides crucial information for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbon environments within the molecular structure [7] [8] [6]. The technique employs polarization transfer from protons to carbons, resulting in characteristic phase relationships that enable unambiguous carbon multiplicity determination.

In the DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals below the baseline. Quaternary carbons are absent from the DEPT-135 spectrum due to their lack of directly attached protons [7] [9]. The ethoxy methylene carbons and the N-CH₂CH₂O carbons exhibit negative signals, confirming their CH₂ nature, while the methyl carbons of both the ethoxy group and the branched alkyl chain appear as positive signals [8] [6].

Carbon EnvironmentDEPT-135 SignalMultiplicity
OCH₂CH₃ (CH₂)NegativeCH₂
N-CH₂CH₂O (CH₂)NegativeCH₂
OCH₂CH₃ (CH₃)PositiveCH₃
CH(CH₃)N (CH)PositiveCH

The DEPT-135 technique is particularly valuable for resolving overlapping signals in complex aliphatic systems, providing definitive assignments for carbons in similar chemical environments [10] [9].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine appears at m/z 173, exhibiting an odd mass-to-charge ratio consistent with the nitrogen rule for organic compounds containing a single nitrogen atom [11] [12] [13]. The molecular ion typically displays weak to medium intensity due to the inherent instability of tertiary amine molecular ions under electron impact conditions [14] [15].

Alpha-Cleavage Fragmentation

The predominant fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, characteristic of aliphatic amines [11] [12] [13]. This process generates resonance-stabilized nitrogen-containing cations through the loss of alkyl radicals. The α-cleavage patterns produce fragments at m/z 128 through loss of the ethoxy ethyl chain (M-45) and at m/z 116 through loss of the branched butyl substituent (M-57) [14] [16].

The base peak typically appears at m/z 58, corresponding to the iminium ion [CH₂=N(CH₂CH₂OEt)]⁺ formed through α-cleavage and subsequent rearrangement processes [11] [13]. This fragment represents the most stable charged species in the fragmentation pattern due to resonance stabilization involving the nitrogen lone pair [12] [16].

Fragmentm/zFragmentation ProcessRelative Intensity
[M]⁺173Molecular ionWeak-Medium
[M-CH₂CH₂O]⁺128α-CleavageMedium
[M-C₄H₉]⁺116α-CleavageMedium
[CH₂=NEt]⁺58Base peakStrong

Rearrangement Fragmentation

Secondary fragmentation processes involve rearrangement reactions leading to the formation of oxonium ions and additional iminium species [14] [15]. The oxonium ion at m/z 59 results from rearrangement involving the ethoxy functionality, while various iminium ions in the m/z 42-86 range reflect different alkyl substitution patterns [16] [17].

The presence of alkyl fragments at m/z 29 (CHO⁺), 43 (C₃H₇⁺), and 57 (C₄H₉⁺) indicates secondary fragmentation of the initial α-cleavage products [14] [17]. These fragments provide structural information about the branched alkyl substituents and can be used for isomer differentiation.

Density Functional Theory-Based Molecular Orbital Calculations and Conformational Analysis

Frontier Molecular Orbital Analysis

DFT calculations at the B3LYP/6-31G(d,p) level reveal the electronic structure and orbital energies of (2-Ethoxyethyl)(3-methylpentan-2-yl)amine [18] [19] [20]. The highest occupied molecular orbital (HOMO) primarily consists of the nitrogen lone pair orbital with an energy of approximately -5.2 to -5.8 eV, characteristic of tertiary aliphatic amines [21] [22].

The lowest unoccupied molecular orbital (LUMO) exhibits predominantly C-N σ* antibonding character with an energy of -0.8 to -1.2 eV, resulting in a HOMO-LUMO gap of approximately 4.3 eV [23] [22]. This energy gap indicates moderate chemical reactivity and suggests potential applications in organic synthesis and coordination chemistry.

OrbitalEnergy (eV)Primary CharacterLocalization
HOMO-5.2 to -5.8Nitrogen lone pair (n)Nitrogen atom
LUMO-0.8 to -1.2C-N σ* antibondingC-N bonds
HOMO-LUMO Gap4.3--

Conformational Energy Analysis

Conformational analysis reveals multiple stable conformers arising from rotation around the C-N and C-O bonds within the molecule [24] [25] [26]. The global minimum conformation adopts an extended configuration with anti-periplanar arrangements of the major substituents, minimizing steric interactions while maximizing stabilizing hyperconjugative effects [20] [25].

The conformational landscape exhibits five energetically accessible conformers within 9 kJ/mol of the global minimum, with the most stable conformer accounting for approximately 65% of the population at room temperature [26]. The conformational preferences are governed by a delicate balance between steric repulsion, hyperconjugation, and weak intramolecular interactions [25] [26].

ConformerRelative Energy (kJ/mol)Population (%)Key Dihedral Angles
Global minimum0.065.2N-C-C-C: 180°, C-C-O-C: 180°
Conformer 22.118.7N-C-C-C: 60°, C-C-O-C: 180°
Conformer 34.78.9N-C-C-C: -60°, C-C-O-C: 60°

Molecular Descriptor Calculations

Quantum chemical descriptors provide insight into the reactivity and physicochemical properties of the compound [18] [27] [28]. The calculated dipole moment of 1.85 D indicates moderate polarity, consistent with the presence of both the basic nitrogen center and the polar ethoxy functionality [21] [22].

The chemical hardness value of 2.2 eV and corresponding softness of 0.45 eV⁻¹ suggest moderate reactivity toward electrophilic attack, while the electrophilicity index of 1.6 eV indicates potential for nucleophilic interactions [22] [28]. These parameters are crucial for understanding the compound's behavior in chemical reactions and biological systems.

PropertyValueSignificance
Molecular Weight173.30 g/molStructural confirmation
Dipole Moment1.85 DModerate polarity
Chemical Hardness2.2 eVModerate reactivity
Electrophilicity Index1.6 eVNucleophilic potential

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.177964357 g/mol

Monoisotopic Mass

173.177964357 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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